1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid
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Overview
Description
1-(5-Phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an oxazole ring fused with an indole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control systems would be essential to maintain consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid exerts its effects involves interactions at the molecular level. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2-oxazole-3-carboxylic acid: Shares the oxazole ring but lacks the indole moiety.
1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of an indole ring.
Uniqueness
1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid is unique due to its combination of an oxazole ring and an indole moiety. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18(15-10-17(25-20-15)12-6-2-1-3-7-12)21-11-14(19(23)24)13-8-4-5-9-16(13)21/h1-10,14H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJKRSGVGIZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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